NDM-1 β-Lactamase Inhibition: IBT Derivatives vs. Methisazone
In the search for New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors, methisazone (N-methylisatin-β-thiosemicarbazone) was found to be a weak inhibitor with an IC₅₀ of 297.6 μmol/L. Structural optimization to isatin-β-thiosemicarbazone (IBT) derivatives lacking the N1-methyl group yielded nine compounds with IC₅₀ values below 10 μmol/L, the most potent achieving 2.72 μmol/L [1]. This represents an approximately 109-fold improvement in inhibitory potency for the des-methyl IBT scaffold compared to the historical drug methisazone.
| Evidence Dimension | NDM-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IBT derivatives: IC₅₀ <10 µmol/L (best: 2.72 µmol/L) |
| Comparator Or Baseline | Methisazone (N-methylisatin-β-thiosemicarbazone): IC₅₀ = 297.6 µmol/L |
| Quantified Difference | ~109-fold improvement (297.6 vs. 2.72 µmol/L) |
| Conditions | In vitro enzymatic NDM-1 inhibition assay; compound concentration range tested in the micromolar range. |
Why This Matters
For researchers targeting NDM-1-mediated antibiotic resistance, the parent IBT scaffold provides a >100-fold more potent starting point than the historical N-methylated drug, directly impacting lead optimization efficiency and procurement decisions.
- [1] Zhang, X. M., et al. (2018). First identification of isatin-β-thiosemicarbazones as novel inhibitors of New Delhi metallo-β-lactamase-1. Chinese Chemical Letters, 29(6), 915-918. View Source
